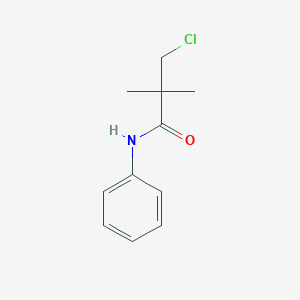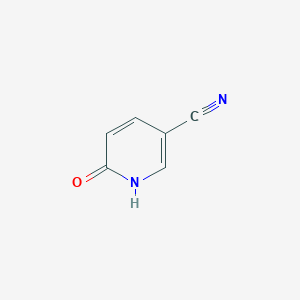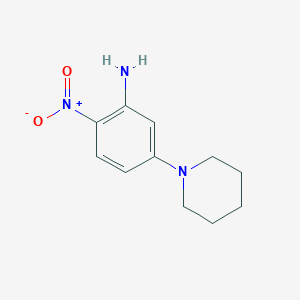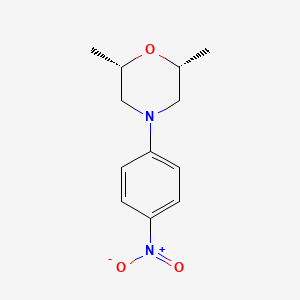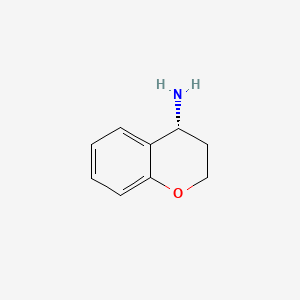
Ethyl 2-(9H-purin-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(9H-purin-6-yl)acetate is a chemical compound with the molecular formula C9H10N4O2 . It is also known by other names such as ETHYL (9H-PURIN-6-YL)ACETATE and Ethyl 2- (7H-purin-6-yl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(9H-purin-6-yl)acetate is1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13) . The Canonical SMILES is CCOC(=O)CC1=C2C(=NC=N1)N=CN2 . Physical And Chemical Properties Analysis
Ethyl 2-(9H-purin-6-yl)acetate has a molecular weight of 206.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The topological polar surface area is 80.8 Ų . The compound has a complexity of 236 .Scientific Research Applications
Synthesis and Characterization
Ethyl 2-(9H-purin-6-yl)acetate has been studied for its synthesis and characterization, revealing its utility in the creation of purines bearing functionalized carbon substituents or methyl in position 6. A novel approach to the synthesis of such purines was developed, showing that under different reaction conditions, 6-halopurine derivatives could react with ethyl acetoacetate efficiently to yield 2-(purin-6-yl)acetoacetic acid ethyl esters, (purin-6-yl)acetates, and 6-methylpurines respectively, without the need for a metal catalyst and ligand (Qu et al., 2009).
Intermediary in Peptidic Nucleic Acid Synthesis
The compound has been identified as an intermediate in the synthesis of peptidic nucleic acids (PNAs) containing purine nucleobases. Its structural peculiarities, such as the expanded endocyclic bond angle at each halogen substitution site compared to unsubstituted purine, highlight its importance in PNA synthesis (Chan et al., 1995).
Chemotherapeutic Treatment of Breast Cancer
A new ligand Ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate, structurally related to ethyl 2-(9H-purin-6-yl)acetate, was designed, prepared, and evaluated for anticancer activity against human breast cancer cells. This study showcases the potential of ethyl 2-(9H-purin-6-yl)acetate derivatives for chemotherapy or hormonal therapy of breast cancer treatments (Ragavan et al., 2020).
Potential Inhibitors of the Adenylosuccinate System
Research on ethyl 2-(9H-purin-6-yl)acetate derivatives has explored their synthesis and properties as potential inhibitors of the adenylosuccinate synthetase and adenylosuccinate lyase system, crucial in the biosynthesis of adenosine monophosphate (AMP). This highlights the compound's role in investigating the inhibition of key enzymatic pathways (Wanner et al., 1978).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(7H-purin-6-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFRJECVHLOADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2C(=NC=N1)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421630 |
Source


|
| Record name | Ethyl (7H-purin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(9H-purin-6-yl)acetate | |
CAS RN |
2228-04-8 |
Source


|
| Record name | 2228-04-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (7H-purin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

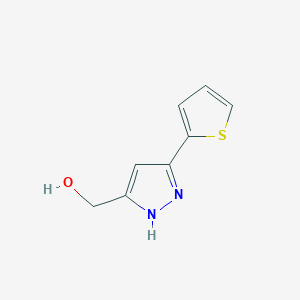
![[5-(2-Furyl)isoxazol-3-yl]methylamine](/img/structure/B1310981.png)
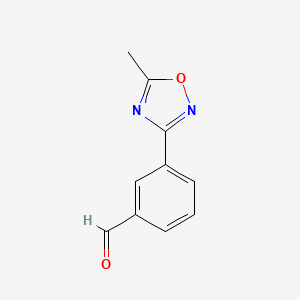
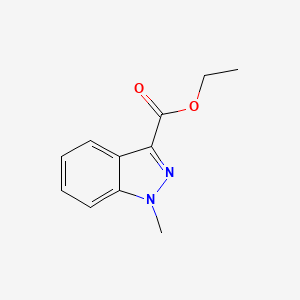
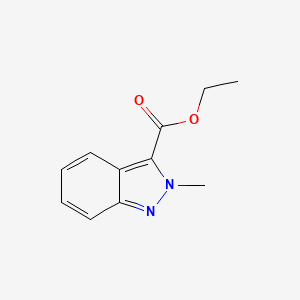

![2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1310996.png)
